molecular formula C9H9BrN4 B8642973 3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine

3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine

Cat. No.: B8642973
M. Wt: 253.10 g/mol
InChI Key: QJSOOVORLIHXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a nitro derivative.

Scientific Research Applications

3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine
  • 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)benzene
  • 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)thiophene

Uniqueness

3-Bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine is unique due to the presence of both a pyrazole and pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with specific biological activities .

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

3-bromo-5-(1-methylpyrazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C9H9BrN4/c1-14-5-7(4-13-14)6-2-8(10)9(11)12-3-6/h2-5H,1H3,(H2,11,12)

InChI Key

QJSOOVORLIHXQP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(N=C2)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine(380 mg, 2.18 mmol) acetonitrile(30 mL) solution at 0° C. was added NBS (388 mg, 2.18 mmol) and the reaction mixture was stirred at 0° C. for 30 min, then at room temperature for additional 40 min. The reaction mixture was then concentrated, redissolved in methanol, to it was added solid LiOH (80 mg), sonicated and concentrated, the residue was triturated with water (2×5 mL), and the supernatants were discarded. the residue was dried under high vacuum, then triturated with EtOAc (2×8 mL), and the supernatants were collected, combined, and concentrated and the light brown residue was obtained as crude 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine. LCMS (m/z): 253.0/255.0 (MH+), 0.38 min.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
388 mg
Type
reactant
Reaction Step One

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